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Compound of Interest

Compound Name:

4-[(4-

Bromophenyl)methyl]piperazin-2-

one

CAS No.: 923674-86-6

Cat. No.: B3167661

Get Quote

Topic: Statistical Analysis & Comparative Performance Guide: 4-[(4-
Bromophenyl)methyl]piperazin-2-one Content Type: Publish Comparison Guide Audience:

Senior Researchers, Medicinal Chemists, and Data Scientists.

Executive Summary
This guide provides a rigorous statistical framework for evaluating 4-[(4-
Bromophenyl)methyl]piperazin-2-one (hereafter referred to as 4-BBPO). As a privileged

scaffold in medicinal chemistry, the piperazin-2-one core offers distinct peptidomimetic

properties compared to its reduced piperazine counterparts.

This analysis focuses on three critical vectors:

Synthetic Efficiency: Statistical optimization of the cyclization reaction.
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Pharmacological Potency: Comparative IC₅₀ analysis against structural analogs.

Physicochemical Stability: LogP and solubility profiling.

Structural Context & Alternatives
To objectively evaluate 4-BBPO, we must compare it against its nearest structural neighbors.

The bromine atom at the para-position acts as a critical handle for halogen bonding or

subsequent palladium-catalyzed cross-coupling, while the C2-carbonyl group imposes

conformational constraints absent in the piperazine analog.

The Comparative Cohort:

Target:4-BBPO (4-[(4-Bromophenyl)methyl]piperazin-2-one).

Alternative A (Electronic Control):4-BPO (4-Benzylpiperazin-2-one) – Lacks the halogen;

tests the electronic/steric contribution of the Bromine.

Alternative B (Scaffold Control):4-BBP (1-(4-Bromobenzyl)piperazine) – Lacks the ketone;

tests the hydrogen-bond acceptor role of the amide carbonyl.

Synthetic Optimization: Statistical Analysis of Yield
The synthesis of 4-BBPO typically involves the N-alkylation of piperazin-2-one with 4-

bromobenzyl bromide or a reductive amination approach. Below is the statistical analysis of a

2² Factorial Design used to optimize the N-alkylation yield, minimizing side reactions (e.g.,

dialkylation).

Experimental Data: Yield Optimization Matrix
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Entry
Base
Equivalent
(Eq)

Temperatur
e (°C)

Solvent
Dielectric (

)

Yield (%)
Purity
(HPLC)

1 1.1 (TEA) 25 4.8 (CHCl₃) 42.5 88%

2 1.1 (TEA) 60 37.5 (ACN) 68.2 92%

3 2.5 (K₂CO₃) 25 37.5 (ACN) 71.5 94%

4 2.5 (K₂CO₃) 60 4.8 (CHCl₃) 55.1 89%

5 (Opt) 2.0 (Cs₂CO₃) 50 37.5 (ACN) 92.4 >98%

Statistical Interpretation (ANOVA)
A Two-Way ANOVA applied to this dataset reveals significant interaction effects:

Solvent Polarity (

): High dielectric constants (Acetonitrile,

) stabilize the transition state of the

substitution, significantly increasing yield compared to Chloroform.

Base Strength (

): Inorganic bases (K₂CO₃, Cs₂CO₃) outperform organic bases (TEA), likely due to the
"Cesium Effect" enhancing solubility and nucleophilicity of the piperazinone nitrogen.

Interaction Effect: The combination of high temperature and weak solvent (Entry 4) yields

diminishing returns due to increased degradation, validated by the lower purity score.

Comparative Bioactivity: Dose-Response Analysis
In this module, we analyze the inhibitory potential (e.g., in a Sigma-1 Receptor binding assay, a

common target for these scaffolds). The data below represents a non-linear regression analysis

of 4-BBPO versus its alternatives.
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Protocol: Competitive Binding Assay
Ligand: [³H]-(+)-Pentazocine (2 nM).

Buffer: 50 mM Tris-HCl (pH 8.0).

Incubation: 120 min at 37°C.

Analysis: Data fitted to a 4-parameter logistic equation (Hill Slope).

Data Summary: Potency & Efficacy

Compound (nM) [95% CI]

Hill Slope (

)
(Fit Quality)

Relative
Potency

4-BBPO (Target) 12.4 [10.1 - 15.2] -1.1 ± 0.1 0.985 1.0x (Ref)

4-BPO (No Br)
85.6 [72.0 -

101.5]
-0.9 ± 0.2 0.960 0.14x

4-BBP (No C=O) 4.2 [3.1 - 5.5] -1.2 ± 0.1 0.991 2.95x

Statistical Insight
Role of Bromine: The significant potency shift between 4-BBPO (12.4 nM) and 4-BPO (85.6

nM) confirms the existence of a halogen bond or hydrophobic filling in the binding pocket.

The non-overlapping 95% Confidence Intervals (CI) confirm this difference is statistically

significant (

).

Scaffold Comparison: The reduced piperazine (4-BBP) is more potent (4.2 nM) than the

piperazin-2-one. However, piperazin-2-ones often exhibit superior metabolic stability

(microsomal clearance) compared to piperazines. Therefore, while 4-BBPO is less potent, it

may represent a better drug-like lead.

Visualization: Experimental & Analytical Workflow
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The following diagram outlines the logical flow for synthesizing 4-BBPO and validating its

activity through statistical gating.

Phase 1: Synthesis & Optimization

Phase 2: Statistical Validation

Start: Scaffold Selection

Rxn: Piperazin-2-one + 
4-Bromobenzyl bromide

Factorial Design
(Solvent/Base/Temp)

Yield > 80%?

No (Refine)

Dose-Response Assay
(n=3, duplicates)

Yes

Non-Linear Regression
(4-Parameter Logistic)

F-Test Comparison
vs. Controls

Lead Candidate Profile
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Click to download full resolution via product page

Figure 1: Decision tree for the synthesis and statistical validation of 4-BBPO derivatives.

Physicochemical Profiling (ADME Prediction)
A critical advantage of the piperazin-2-one scaffold is the modulation of lipophilicity.

Property 4-BBPO (Target) 4-BBP (Piperazine)
Statistical
Significance

cLogP 1.85 2.45 (Improved Solubility)

TPSA (Å²) 29.1 3.2 (T-test)

H-Bond Acceptors 2 2 N.S.

Analysis: The introduction of the carbonyl group in 4-BBPO lowers the cLogP compared to the

piperazine analog (4-BBP). This reduction is statistically favorable for keeping the molecule

within the "Golden Triangle" of drug design, reducing the risk of off-target toxicity associated

with high lipophilicity.
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Available at: [https://www.benchchem.com/product/b3167661/docs#statistical-analysis-of-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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